molecular formula C24H24N2O2S B4018587 N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide

N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide

Cat. No. B4018587
M. Wt: 404.5 g/mol
InChI Key: YRNMCUAPZJTQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide and related compounds can be synthesized through various methods. For example, Summers and Quirk (1998) described the synthesis of similar compounds using poly(styryl)lithium reacted with stoichiometric amounts of a functionalization agent in toluene/tetrahydrofuran at −78°C (Summers & Quirk, 1998).

Molecular Structure Analysis

  • Detailed molecular structure analysis, including spectroscopy (1H-NMR, 13C-NMR, and FTIR) and elemental analysis, is essential for characterizing these compounds. For instance, the study by Demir et al. (2016) employed X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra for structural characterization of similar benzamide derivatives (Demir et al., 2016).

Chemical Reactions and Properties

  • The chemical reactions and properties of such compounds can be diverse. Hebishy et al. (2020) described the synthesis of benzamide-based compounds through reactions with benzoyl isothiocyanate, which were tested for anti-influenza virus activity (Hebishy et al., 2020).

Physical Properties Analysis

  • Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding these compounds. The study by Adam et al. (2016) on a related compound provides insights into its crystallization and characterizes its physical properties using various spectroscopic techniques (Adam et al., 2016).

Chemical Properties Analysis

  • Analyzing the chemical properties, including reactivity and stability, is essential for a comprehensive understanding of these benzamide derivatives. For instance, Saeed et al. (2010) conducted a study involving mass spectrometry and elemental analysis to understand the chemical properties of a similar compound (Saeed et al., 2010).

Scientific Research Applications

Controlled Radical Polymerization

One application involves the controlled radical polymerization of acrylamides containing amino acid moieties, demonstrating the potential of such compounds in creating polymers with specific molecular weights and properties. This approach is exemplified in the synthesis of homopolymers through reversible addition−fragmentation chain transfer (RAFT) polymerization, which can yield products with narrow polydispersity and enhanced isotacticity (H. Mori, K. Sutoh, & T. Endo, 2005).

Antimicrobial Properties

Another significant area of application is the exploration of antimicrobial properties. New acylthiourea derivatives have shown activity against various bacterial and fungal strains at low concentrations, indicating the potential of benzamide compounds in developing new antimicrobial agents (Carmen Limban et al., 2011).

Anti-influenza Virus Activity

The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been reported to show remarkable antiavian influenza virus activity. This illustrates the role of such compounds in the discovery of new antiviral drugs, with several synthesized compounds possessing significant activities against the H5N1 strain (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020).

Structural Studies

Structural studies of derivatives, such as 4-aminoantipyrine derivatives, contribute to understanding the antibacterial activity and potential medical applications of benzamide compounds. These studies provide insights into the molecular basis of their activity and can guide the design of new therapeutic agents (S. Cunha et al., 2005).

Chemoselective N-Benzoylation

Research into the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates highlights the synthetic utility of benzamide compounds in producing biologically interesting molecules. This process can lead to the formation of compounds with potential pharmacological applications (Tarjeet Singh, R. Lakhan, & G. S. Singh, 2017).

properties

IUPAC Name

2-[[4-(phenylsulfanylmethyl)benzoyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-17(2)25-24(28)21-10-6-7-11-22(21)26-23(27)19-14-12-18(13-15-19)16-29-20-8-4-3-5-9-20/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNMCUAPZJTQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide
Reactant of Route 3
Reactant of Route 3
N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide
Reactant of Route 4
Reactant of Route 4
N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide
Reactant of Route 5
Reactant of Route 5
N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide
Reactant of Route 6
Reactant of Route 6
N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.